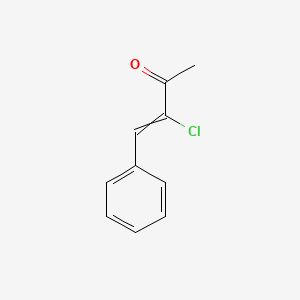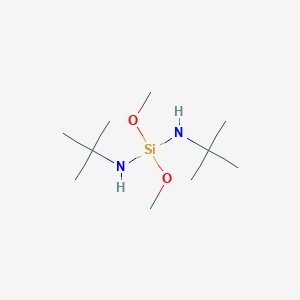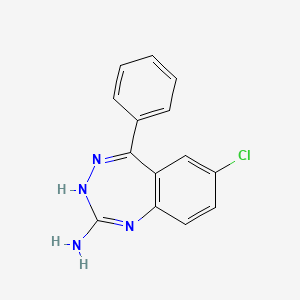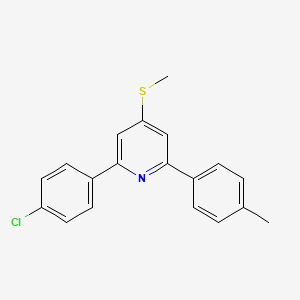![molecular formula C31H64N2O5Si B14285916 N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide CAS No. 121231-18-3](/img/structure/B14285916.png)
N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide is a chemical compound known for its unique structure and properties. It is composed of an octadecyl group, a triethoxysilyl group, and a butanediamide backbone. This compound is often used in various scientific and industrial applications due to its ability to form stable bonds with different substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide typically involves the reaction between 3-aminopropyltriethoxysilane and octadecylisocyanate. The reaction is carried out under stirring conditions, where the exothermic nature of the reaction raises the temperature to around 110°C. After cooling to ambient temperature, the product is obtained as a waxy white solid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced equipment and techniques helps in scaling up the production while maintaining the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide undergoes various chemical reactions, including:
Substitution Reactions: The triethoxysilyl group can participate in substitution reactions, forming bonds with different substrates.
Hydrolysis: The compound can undergo hydrolysis, leading to the formation of silanol groups.
Condensation: The silanol groups formed can further undergo condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Common reagents used in these reactions include water, acids, and bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include silanol and siloxane derivatives, which are useful in various applications such as coatings, adhesives, and sealants.
Applications De Recherche Scientifique
N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of hybrid materials and nanocomposites.
Biology: The compound is employed in the modification of surfaces for biological assays and diagnostics.
Medicine: It is explored for its potential in drug delivery systems and biomedical coatings.
Mécanisme D'action
The mechanism of action of N1-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide involves its ability to form stable bonds with various substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These bonds provide strong adhesion and stability to the materials, making them suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Triethoxysilyl)propyl isocyanate: Similar in structure but with an isocyanate group instead of a butanediamide backbone.
Dimethyloctadecyl (3-trimethoxysilylpropyl)ammonium chloride: Contains a trimethoxysilyl group and is used as a disinfectant and coupling agent.
Uniqueness
N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide is unique due to its combination of an octadecyl group and a triethoxysilyl group, which provides both hydrophobic and hydrophilic properties. This dual functionality makes it highly versatile for various applications, from surface modification to the synthesis of advanced materials.
Propriétés
Numéro CAS |
121231-18-3 |
|---|---|
Formule moléculaire |
C31H64N2O5Si |
Poids moléculaire |
572.9 g/mol |
Nom IUPAC |
N-octadecyl-N'-(3-triethoxysilylpropyl)butanediamide |
InChI |
InChI=1S/C31H64N2O5Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-32-30(34)25-26-31(35)33-28-24-29-39(36-6-2,37-7-3)38-8-4/h5-29H2,1-4H3,(H,32,34)(H,33,35) |
Clé InChI |
ODBADJDFGVOYSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)CCC(=O)NCCC[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)



![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)




![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)
![N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14285908.png)


